molecular formula C20H20BrNO5 B10872854 (2E)-3-(2-bromo-5-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

(2E)-3-(2-bromo-5-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid

Cat. No.: B10872854
M. Wt: 434.3 g/mol
InChI Key: JAWWUTUWYBNTAG-RMKNXTFCSA-N
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Description

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is a complex organic compound with a unique structure that includes bromine, ethoxy, oxo, and toluidino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H20BrNO5

Molecular Weight

434.3 g/mol

IUPAC Name

(E)-3-[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C20H20BrNO5/c1-3-26-17-10-14(6-9-20(24)25)16(21)11-18(17)27-12-19(23)22-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,22,23)(H,24,25)/b9-6+

InChI Key

JAWWUTUWYBNTAG-RMKNXTFCSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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